3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its pyrazole core, morpholine group, and phenyl ring
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It’s synthesized via an sn2 mechanism . This suggests that it might interact with its targets through a nucleophilic substitution reaction, where it could replace a group in a target molecule .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not yet known. Given the structural features of the compound, it might interact with various biochemical pathways. More research is needed to elucidate these interactions .
Pharmacokinetics
The compound’s molecular weight (27131 g/mol) and its synthesis conditions suggest that it might have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structure, it might have potential as a therapeutic agent, but more research is needed to confirm this and to understand the specific effects of its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with morpholine under specific conditions to introduce the morpholine group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: The biological activity of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde has been explored in various studies. It has shown potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound's unique properties make it useful in the development of new materials and chemicals. Its applications extend to the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Similar structure but with a chlorine atom instead of a morpholine group.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the morpholine group.
Uniqueness: 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde stands out due to the presence of the morpholine group, which imparts unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
3-methyl-5-morpholin-4-yl-1-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-14(11-19)15(17-7-9-20-10-8-17)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWZWKWGSIPYDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.